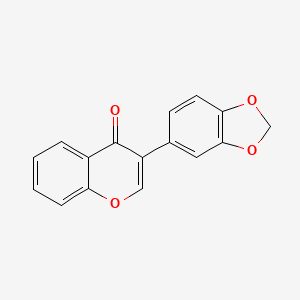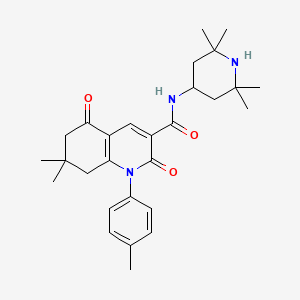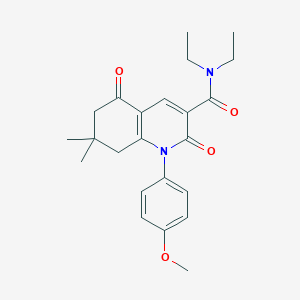![molecular formula C21H25N3O2 B3449850 2-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B3449850.png)
2-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide
Übersicht
Beschreibung
2-methyl-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is commonly known as MP-10 and has been studied extensively for its potential therapeutic applications. This compound has shown promising results in various scientific studies, especially in the field of neuroscience.
Wirkmechanismus
The exact mechanism of action of MP-10 is not fully understood. However, it is believed to act as a dopamine D2 receptor agonist and a serotonin 5-HT1A receptor partial agonist. This dual action may contribute to its therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
MP-10 has been shown to increase the release of dopamine in the brain, which may contribute to its therapeutic effects in Parkinson's disease. It has also been shown to increase the activity of the prefrontal cortex, which may contribute to its therapeutic effects in schizophrenia and depression.
Vorteile Und Einschränkungen Für Laborexperimente
MP-10 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific studies. However, there are also some limitations to its use in lab experiments. MP-10 has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, the exact mechanism of action of MP-10 is not fully understood, which may make it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for the study of MP-10. One potential direction is to investigate its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, more research is needed to fully understand the mechanism of action of MP-10 and its potential interactions with other neurotransmitter systems. Finally, the development of more potent and selective dopamine D2 receptor agonists may lead to the discovery of even more effective treatments for neurological disorders.
Wissenschaftliche Forschungsanwendungen
MP-10 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and depression. MP-10 has also been studied for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
2-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-3-20(25)24-14-12-23(13-15-24)18-10-8-17(9-11-18)22-21(26)19-7-5-4-6-16(19)2/h4-11H,3,12-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAOJQIPZVLFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B3449770.png)



![3-amino-N-(2-fluoro-5-methylphenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3449818.png)
![6-[(4-methoxyphenoxy)methyl]-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B3449825.png)
![3,5-dichloro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B3449834.png)
![2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B3449840.png)
![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B3449854.png)
![methyl {2-chloro-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenoxy}acetate](/img/structure/B3449859.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-3-methylbenzamide](/img/structure/B3449867.png)
![methyl [2-chloro-4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenoxy]acetate](/img/structure/B3449874.png)
![1-(3-{4-[(cyclohexylamino)sulfonyl]phenyl}propanoyl)-4-piperidinecarboxamide](/img/structure/B3449882.png)
![methyl {4-[(4-benzyl-1-piperazinyl)sulfonyl]-2-chlorophenoxy}acetate](/img/structure/B3449885.png)